

# R547: A Comprehensive Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | R547     |           |
| Cat. No.:            | B1678716 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**R547** is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] Its ability to target multiple CDKs involved in cell cycle progression has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **R547**, intended to serve as a comprehensive resource for researchers in drug discovery and development.

# **Chemical Structure and Properties**

**R547**, chemically known as --INVALID-LINK--methanone, is a diaminopyrimidine derivative.[1] The molecule was developed by Hoffmann-La Roche and is also referred to as RO-4584820.[2]

## **Chemical Structure**

IUPAC Name: [4-amino-2-[[1-(methylsulfonyl)piperidin-4-yl]amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Chemical Formula: C18H21F2N5O4S

Molecular Weight: 441.45 g/mol



CAS Number: 741713-40-6

**Physicochemical Properties** 

| Property         | -<br>Value                | Reference |
|------------------|---------------------------|-----------|
| Molecular Weight | 441.45                    | [4]       |
| Formula          | C18H21F2N5O4S             | [4]       |
| Solubility       | Soluble to 100 mM in DMSO | [4]       |
| Purity           | ≥98%                      | [4]       |
| Storage          | Store at +4°C             | [4]       |

# **Mechanism of Action and Signaling Pathway**

**R547** is an ATP-competitive inhibitor of several cyclin-dependent kinases, with high potency against CDK1, CDK2, and CDK4.[2][3] These kinases, in complex with their cyclin partners, are crucial for the regulation of cell cycle progression. By inhibiting these kinases, **R547** blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[5]

The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1-S phase transition. Phosphorylated Rb releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. **R547**'s inhibition of CDKs prevents Rb phosphorylation, leading to cell cycle arrest at the G1 and G2 phases and, in many cancer cell lines, the induction of apoptosis.[5]





Click to download full resolution via product page

Figure 1: R547 Signaling Pathway

# **Biological Activity and Therapeutic Potential**

**R547** exhibits potent inhibitory activity against a panel of cancer cell lines, irrespective of their p53 or multidrug resistance status.[2][5] Its broad activity profile suggests its potential as a



therapeutic agent for a variety of solid tumors.

**Enzymatic Inhibition** 

| Target         | Ki (nM) | Reference |
|----------------|---------|-----------|
| CDK1/cyclin B  | 2       | [6]       |
| CDK2/cyclin E  | 3       | [6]       |
| CDK4/cyclin D1 | 1       | [6]       |
| GSK3α          | 46      | [6]       |
| CDK7/cyclin H  | 171     | [6]       |
| GSK3β          | 260     | [6]       |

# **Cellular Activity**

A study of **R547**'s effect on various human tumor cell lines demonstrated broad antiproliferative activity.

| Cell Line  | Tumor Type | IC50 (μM) | Reference |
|------------|------------|-----------|-----------|
| HCT116     | Colon      | 0.08      | [1]       |
| A549       | Lung       | <0.60     | [5]       |
| MDA-MB-231 | Breast     | <0.60     | [5]       |
| PC-3       | Prostate   | <0.60     | [5]       |
| SK-MEL-28  | Melanoma   | <0.60     | [5]       |

## In Vivo Efficacy

In preclinical xenograft models, **R547** has demonstrated significant tumor growth inhibition when administered orally.[1][2] For instance, in an HCT116 human colorectal tumor xenograft model in nude mice, **R547** showed up to 95% tumor growth inhibition.[1]

## **Clinical Development**



A Phase I clinical trial (NCT00400296) was conducted to evaluate the safety and pharmacokinetics of **R547** in patients with advanced solid tumors.[2][7] The study determined the maximum tolerated dose and recommended dose for further development.[7]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **R547**.

## **Synthesis of R547**

The synthesis of **R547** is described by Chu et al. in the Journal of Medicinal Chemistry (2006), 49(22), 6549-6560.[1] The key steps involve the construction of the diaminopyrimidine core followed by coupling with the piperidine and the difluoro-methoxyphenyl moieties. A detailed, step-by-step protocol can be found in the supporting information of the aforementioned publication.



Click to download full resolution via product page

Figure 2: R547 Synthesis Workflow

## In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of **R547** against specific CDK/cyclin complexes.

#### Materials:

- Recombinant human CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)
- Substrate peptide (e.g., histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)



- [y-32P]ATP
- R547 stock solution (in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Phosphocellulose paper
- · Scintillation counter

#### Procedure:

- Prepare serial dilutions of R547 in kinase reaction buffer.
- In a microplate, combine the CDK/cyclin enzyme, substrate peptide, and R547 dilution (or DMSO for control).
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each R547 concentration and determine the Ki value using appropriate software.

## **Cell Proliferation (MTT) Assay**

Objective: To determine the anti-proliferative activity (IC50) of **R547** in cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., HCT116, A549)
- Cell culture medium and supplements



- **R547** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **R547** (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each **R547** concentration relative to the control and determine the IC50 value.





Click to download full resolution via product page

Figure 3: MTT Assay Workflow

# **Western Blot Analysis of Rb Phosphorylation**



Objective: To assess the effect of **R547** on the phosphorylation of Retinoblastoma protein in cells.

#### Materials:

- Cancer cell line
- R547 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat cells with various concentrations of R547 for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against phospho-Rb and total Rb. A loading control like β-actin should also be probed.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

## Conclusion

**R547** is a well-characterized, potent inhibitor of cyclin-dependent kinases with demonstrated anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigation of this promising anti-cancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]



• To cite this document: BenchChem. [R547: A Comprehensive Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678716#r547-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com